4-[(1R)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide

Chiral resolution Enantiomeric excess Stereospecific synthesis

4-[(1R)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide (CAS 1212176-15-2) is a chiral para-substituted benzenesulfonamide derivative bearing a (1R)-configured aminoethyl group and an N,N-dimethyl sulfonamide moiety. The compound has a molecular formula of C₁₀H₁₆N₂O₂S, a molecular weight of 228.31 g/mol, and is characterized by one hydrogen bond donor, four hydrogen bond acceptors, a topological polar surface area of 71.8 Ų, and a calculated XLogP3 of 1.8.

Molecular Formula C10H16N2O2S
Molecular Weight 228.31 g/mol
Cat. No. B12107535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1R)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide
Molecular FormulaC10H16N2O2S
Molecular Weight228.31 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)S(=O)(=O)N(C)C)N
InChIInChI=1S/C10H16N2O2S/c1-8(11)9-4-6-10(7-5-9)15(13,14)12(2)3/h4-8H,11H2,1-3H3/t8-/m1/s1
InChIKeyWCMBYFGFGNENKB-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(1R)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide: Chiral Sulfonamide Building Block Properties and Procurement Baseline


4-[(1R)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide (CAS 1212176-15-2) is a chiral para-substituted benzenesulfonamide derivative bearing a (1R)-configured aminoethyl group and an N,N-dimethyl sulfonamide moiety [1]. The compound has a molecular formula of C₁₀H₁₆N₂O₂S, a molecular weight of 228.31 g/mol, and is characterized by one hydrogen bond donor, four hydrogen bond acceptors, a topological polar surface area of 71.8 Ų, and a calculated XLogP3 of 1.8 [1]. It is supplied as a research-grade chiral building block by Enamine (EN300-87807, purity 95%) and Santa Cruz Biotechnology (sc-348482) [2].

Why Generic Substitution Fails for 4-[(1R)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide: Stereochemical and Physicochemical Specificity


Substituting 4-[(1R)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide with a racemic mixture, a regioisomer, or a non-dimethylated analog is not equivalent because each structural feature independently modulates key molecular recognition and physicochemical properties. The (R)-configured chiral center dictates the three-dimensional orientation of the primary amine pharmacophore; the N,N-dimethyl substitution on the sulfonamide alters hydrogen-bond donor count (1 vs 2 for the primary sulfonamide analog), logP, and TPSA, which collectively influence membrane permeability, solubility, and target-binding geometry [1][2]. In chiral synthesis or stereospecific biological assays, use of the racemate (CAS 926260-61-9) introduces an equimolar (S)-enantiomer that may exhibit different or antagonistic activity, while the 2-aminoethyl regioisomer (CAS 119589-54-7) presents the amine at a different distance and angle from the sulfonamide group, fundamentally altering its chelation and binding properties [1].

Quantitative Evidence Guide: Differentiating 4-[(1R)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide from Its Closest Analogs


Stereochemical Purity: Enantiopure (R)-Configured Amine vs Racemic Mixture

The target compound is the single (R)-enantiomer (CAS 1212176-15-2, one defined atom stereocenter, zero undefined) [1]. The racemic mixture 4-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide (CAS 926260-61-9) is also commercially available but contains both (R)- and (S)-enantiomers in equal proportion [2]. In stereospecific applications, the racemate effectively delivers only 50% of the desired enantiomer, doubling the effective impurity load and potentially introducing an (S)-enantiomer with divergent biological activity or synthetic reactivity.

Chiral resolution Enantiomeric excess Stereospecific synthesis

Hydrogen-Bond Donor Count: N,N-Dimethyl Sulfonamide vs Primary Sulfonamide Analog

The N,N-dimethyl substitution on the sulfonamide group reduces the hydrogen-bond donor (HBD) count from 2 (primary sulfonamide) to 1 (tertiary sulfonamide), as quantified by computed molecular descriptors [1]. The primary sulfonamide analog 4-[(1R)-1-aminoethyl]benzenesulfonamide (CAS 42109-61-5) bears an unsubstituted -SO₂NH₂ group, yielding an HBD count of 2 (one from the primary amine, one from the sulfonamide NH) [2]. This structural difference is expected to influence membrane permeability and intestinal absorption, as HBD count is a key parameter in Lipinski's Rule of Five.

Hydrogen bonding Permeability Drug-likeness

Lipophilicity Shift: XLogP3 of N,N-Dimethyl vs Primary Sulfonamide Analog

The N,N-dimethyl substitution increases the calculated lipophilicity (XLogP3) relative to the primary sulfonamide analog. The target compound has an XLogP3 of 1.8 [1], while the primary sulfonamide analog 4-[(1R)-1-aminoethyl]benzenesulfonamide has a predicted XLogP3 of approximately 0.5–0.7 (class-level estimate for primary benzenesulfonamides) [2]. This difference of approximately 1.1–1.3 log units corresponds to roughly a 10- to 20-fold higher theoretical partition coefficient into octanol, indicating greater lipophilicity and potential for improved membrane partitioning.

Lipophilicity LogP Membrane partitioning

Topological Polar Surface Area: N,N-Dimethyl Sulfonamide vs Primary Sulfonamide

The topological polar surface area (TPSA) of the target compound is 71.8 Ų [1], which falls below the commonly cited threshold of 90 Ų for favorable oral absorption and below 70–80 Ų considered optimal for blood-brain barrier penetration. The primary sulfonamide analog 4-[(1R)-1-aminoethyl]benzenesulfonamide has a higher TPSA of approximately 85.8 Ų (due to the additional polar NH group), placing it above the optimal BBB penetration range [2].

TPSA Oral bioavailability Brain penetration

Recommended Application Scenarios for 4-[(1R)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide Based on Verified Differentiation Evidence


Stereospecific Synthesis of Chiral Sulfonamide-Derived Bioactive Molecules

When a synthetic route requires a chiral para-aminoethyl benzenesulfonamide intermediate with defined (R)-stereochemistry, this enantiopure compound eliminates the need for costly and time-consuming chiral resolution steps that would be required if starting from the racemate (CAS 926260-61-9). The defined (R)-configuration (one defined stereocenter, zero undefined) ensures that downstream chiral products maintain stereochemical integrity [1]. This is critical in the synthesis of enantiopure TACE inhibitors, chiral sulfonamide-based kinase inhibitors, or stereospecific peptidomimetics where the (S)-enantiomer could exhibit off-target effects or reduced potency.

Design of CNS-Penetrant Sulfonamide Probes and Drug Candidates

With a TPSA of 71.8 Ų (below the 90 Ų BBB threshold) and an XLogP3 of 1.8, this compound occupies a favorable physicochemical space for CNS drug discovery [1]. The N,N-dimethyl substitution reduces both HBD count and TPSA relative to primary sulfonamide analogs, enhancing predicted passive membrane permeability. Medicinal chemistry teams developing brain-penetrant sulfonamide-based inhibitors (e.g., for neurodegenerative or neuropsychiatric targets) can preferentially select this scaffold over the more polar primary sulfonamide variant to improve the likelihood of achieving adequate CNS exposure.

Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

As a low-molecular-weight (228.31 g/mol) fragment with balanced lipophilicity (XLogP3 1.8) and moderate polarity (TPSA 71.8 Ų), this compound meets standard fragment library criteria (MW < 300, clogP < 3, HBD ≤ 3) [1]. Its primary amine handle enables rapid diversification via amide coupling, reductive amination, or urea formation, while the N,N-dimethyl sulfonamide provides a metabolically stable, non-ionizable polar moiety. The commercial availability of the enantiopure form from multiple vendors (Enamine, Santa Cruz) at defined purity (95%) facilitates rapid hit expansion and SAR exploration .

Chiral Ligand or Organocatalyst Precursor Development

The (R)-configured primary amine, positioned para to a sulfonamide electron-withdrawing group, can serve as a chiral building block for designing sulfonamide-based organocatalysts or chiral ligands for asymmetric metal catalysis. The N,N-dimethyl sulfonamide provides steric bulk and electronic modulation distinct from primary or secondary sulfonamides, potentially influencing catalyst turnover and enantioselectivity. The enantiopure specification ensures that the resulting catalyst or ligand is stereochemically homogeneous, avoiding complex mixtures of diastereomeric catalytic species that would arise from using the racemate [1].

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